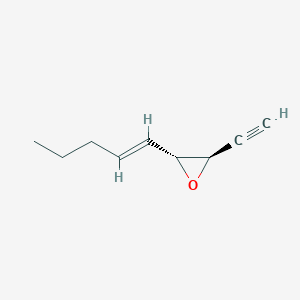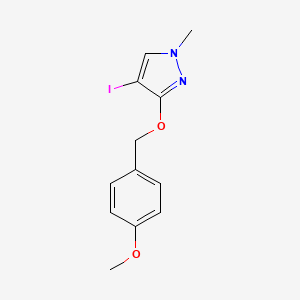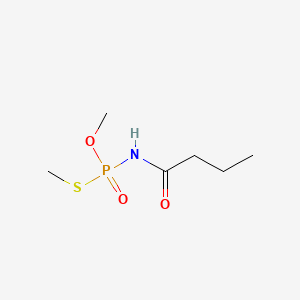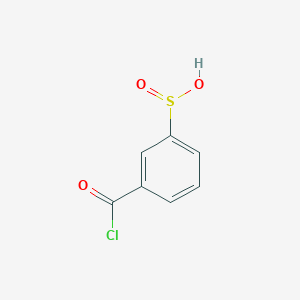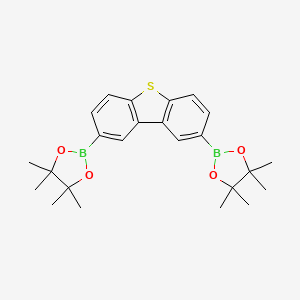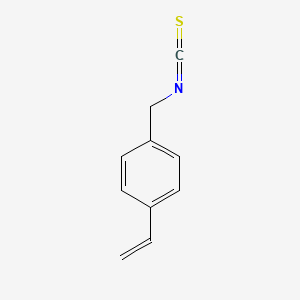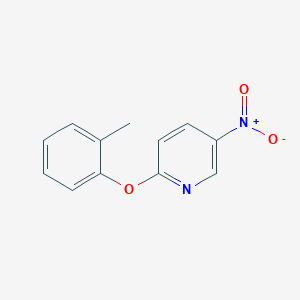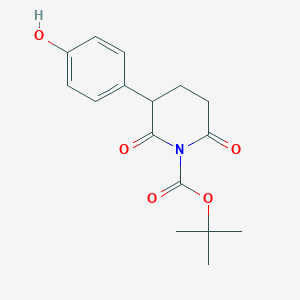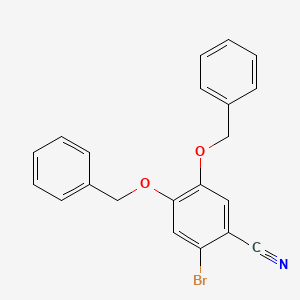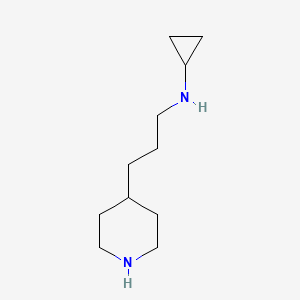
N-(3-(piperidin-4-yl)propyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-4-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a piperidine derivative. One common method is the reductive amination of cyclopropanone with 3-(piperidin-4-yl)propylamine under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(piperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .
Aplicaciones Científicas De Investigación
N-(3-(piperidin-4-yl)propyl)cyclopropanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-(piperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(piperidin-4-yl)propylamine: Used in the synthesis of various pharmaceuticals.
Cyclopropylamine: A key intermediate in organic synthesis.
Uniqueness
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
N-(3-piperidin-4-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1(7-13-11-3-4-11)2-10-5-8-12-9-6-10/h10-13H,1-9H2 |
Clave InChI |
ROOYDOUODGJLHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


